molecular formula C19H28N2O4 B1668581 Carpindolol CAS No. 39731-05-0

Carpindolol

Cat. No.: B1668581
CAS No.: 39731-05-0
M. Wt: 348.4 g/mol
InChI Key: SJYFDORQYYEJLB-UHFFFAOYSA-N
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Description

Carpindolol is a beta blocker, a class of drugs primarily used to manage cardiovascular conditionsThis compound has a molecular formula of C19H28N2O4 and a molar mass of 348.443 g/mol . This compound is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of heart rate and blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carpindolol involves several steps, starting with the preparation of the indole derivative. The key steps include:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis reaction.

    Introduction of the Propoxy Group: The propoxy group is introduced via an etherification reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Reactors: Utilized for the initial synthesis steps.

    Continuous Flow Reactors: Employed for the final steps to enhance efficiency and scalability.

    Purification: The final product is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Carpindolol undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include oxides, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

Carpindolol has a wide range of applications in scientific research:

Mechanism of Action

Carpindolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This action leads to a decrease in heart rate and blood pressure by inhibiting the effects of adrenaline and noradrenaline. The molecular targets include the beta-adrenergic receptors on cardiac and smooth muscle cells. The pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production, leading to reduced calcium influx and decreased cardiac contractility .

Comparison with Similar Compounds

    Propranolol: Another non-selective beta blocker used to treat hypertension and anxiety.

    Atenolol: A selective beta-1 blocker used primarily for cardiovascular conditions.

    Metoprolol: A selective beta-1 blocker with similar applications to Atenolol.

Uniqueness of Carpindolol: this compound is unique due to its dual action as both a beta-adrenergic receptor antagonist and a serotonin receptor modulator. This dual action provides additional therapeutic benefits, particularly in managing conditions with a neurochemical component, such as certain types of arrhythmias and hypertension .

Properties

IUPAC Name

propan-2-yl 4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-12(2)25-18(23)16-9-14-15(21-16)7-6-8-17(14)24-11-13(22)10-20-19(3,4)5/h6-9,12-13,20-22H,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYFDORQYYEJLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049041
Record name SDZ 21009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39731-05-0
Record name 1-Methylethyl 4-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39731-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carpindolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039731050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SDZ 21009
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARPINDOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8F97XP38W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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